molecular formula C5H7BrN2O2 B050052 3-Bromo-5,5-dimethylimidazolidine-2,4-dione CAS No. 58402-65-6

3-Bromo-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B050052
CAS RN: 58402-65-6
M. Wt: 207.03 g/mol
InChI Key: LYXHPJRJBIANDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,5-dimethylimidazolidine-2,4-dione, also known as BMDID, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDID is a cyclic urea derivative that possesses unique chemical and physical properties, making it an attractive target for research.

Mechanism Of Action

The mechanism of action of 3-Bromo-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various metabolic pathways. In particular, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Biochemical And Physiological Effects

3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the growth of various cancer cells and bacteria, making it a potential candidate for the development of new drugs. Additionally, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to have an impact on various physiological processes such as blood pressure regulation and acid-base balance.

Advantages And Limitations For Lab Experiments

3-Bromo-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its unique chemical and physical properties. However, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione. One potential area of research is the development of new drugs based on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione, particularly for the treatment of cancer and bacterial infections. Another area of research is the development of new materials and polymers based on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione, with potential applications in various fields such as electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of 3-Bromo-5,5-dimethylimidazolidine-2,4-dione and its impact on various physiological processes.

Synthesis Methods

3-Bromo-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 3-bromopropionyl chloride with 2,4-dimethylimidazole, followed by the addition of urea and subsequent cyclization. The final product is obtained after purification using various techniques such as recrystallization and chromatography.

Scientific Research Applications

3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to possess antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. In material science, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity.

properties

IUPAC Name

3-bromo-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXHPJRJBIANDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302078
Record name 3-Bromo-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,5-dimethylimidazolidine-2,4-dione

CAS RN

58402-65-6
Record name NSC148349
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5,5-dimethylhydantoin
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